Cas no 68855-99-2 (Fluorene-9,9-dipropionic acid)

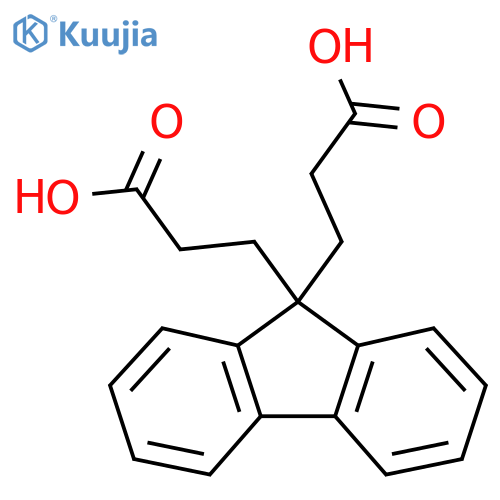

Fluorene-9,9-dipropionic acid structure

商品名:Fluorene-9,9-dipropionic acid

CAS番号:68855-99-2

MF:C19H18O4

メガワット:310.343825817108

CID:58878

Fluorene-9,9-dipropionic acid 化学的及び物理的性質

名前と識別子

-

- Litsea cubeba oil

- ListeaCubebaoil

- Litseacubeba

- oil,litseacubeba

- Oils,Litseacubeba

- LITSEA CUBEBA OIL TERPENES

- oil of Litsea cubeba

- oil of mountain spicy-tree fruit

- Oils, litsea cubeda

- LITSEA CUBEBA

- 3,3'-(9H-fluorene-9,9-diyl)dipropanoic acid

- FLUORENE-9,9-DIPROPIONIC ACID

- 9,9'-Fluorenedipropionic acid

- 3-[9-(2-carboxyethyl)fluoren-9-yl]propanoic acid

- 9,9-BIS(2-CARBOXYETHYL)FLUORENE

- Propionic acid, 3,3'-fluoren-9-ylidenedi-

- Oprea1_394318

- Oprea1_688352

- MLS001203767

- 99FLUORENEDIPROPIONICACID

- 3-[9-(2-Carboxy-ethyl)-9H-fluoren-9-yl]-propionic acid

- HMS2819H10

- NSC68859

- STL200129

- LITSEA CUBEBA FRUIT OIL

- CUBEBAOIL

- Fluorene-9,9-dipropionic acid

-

- インチ: 1S/C19H18O4/c20-17(21)9-11-19(12-10-18(22)23)15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-8H,9-12H2,(H,20,21)(H,22,23)

- InChIKey: HVIAEALBBMNFIW-UHFFFAOYSA-N

- ほほえんだ: OC(CCC1(CCC(=O)O)C2C=CC=CC=2C2C=CC=CC1=2)=O

- BRN: 2003967

計算された属性

- せいみつぶんしりょう: 415.225977

- どういたいしつりょう: 415.225977

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 6

- 複雑さ: 416

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 74.6

- 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

- 色と性状: 淡い黄色の澄んだ液体で、甘い果物の香りとレモンのような香りがします。

- 密度みつど: 0.883 g/mL at 25 °C(lit.)

- ふってん: 232 °C(lit.)

- フラッシュポイント: 130 °F

- 屈折率: n20/D 1.4835(lit.)

- FEMA: 3846 | LITSEA CUBEBA OIL

Fluorene-9,9-dipropionic acid セキュリティ情報

- 危険物輸送番号:UN 1993 3/PG 3

- WGKドイツ:2

- 危険カテゴリコード: R10;R36/38

- セキュリティの説明: 16-26-36

- RTECS番号:RI7280000

-

危険物標識:

- セキュリティ用語:S16;S26;S36

- リスク用語:R10;R36/38

Fluorene-9,9-dipropionic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L83850-500ml |

Litsea cubeba oil |

68855-99-2 | 500ml |

¥899.0 | 2021-09-08 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L83850-25ml |

Litsea cubeba oil |

68855-99-2 | 25ml |

¥99.0 | 2021-09-08 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L83850-100ml |

Litsea cubeba oil |

68855-99-2 | 100ml |

¥299.0 | 2021-09-08 |

Fluorene-9,9-dipropionic acid 関連文献

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

68855-99-2 (Fluorene-9,9-dipropionic acid) 関連製品

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:68855-99-2)Litsea cubeba oil

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:68855-99-2)Litsea cubeba oil

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ